molecular formula C13H19NO B8588891 2-Piperidinemethanol,1-methyl-a-phenyl-

2-Piperidinemethanol,1-methyl-a-phenyl-

Cat. No. B8588891
M. Wt: 205.30 g/mol
InChI Key: JGAYLCZXGQAXQC-UHFFFAOYSA-N
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Patent
US05254569

Procedure details

The trifluoromethanesulfonate salt of N-methyl-2-benzoylpyridine (23.2 g, 0.066 mol) was added to a Parr bottle containing platinum oxide (0.20 g) and acetic acid (100 ml). Hydrogenation was stopped after 8 hours and a 299 psi drop in pressure. The reaction mixture was filtered. The filtrate was concentrated using a rotovap and poured onto ice. It was basified using 25% sodium hydroxide to pH 11. This aqueous mixture was extracted with ethyl acetate. The organic layer was washed with a small amount of water and brine. It was dried over potassium carbonate, filtered and stripped. The residue was dissolved in toluene and filtered. The toluene was stripped using the rotovap leaving 12.1 g (88% yield) 2-(α-hydroxybenzyl)-N-methylpiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-2-benzoylpyridine
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[CH3:9][N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]1[C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>[Pt]=O.C(O)(=O)C>[OH:23][CH:16]([CH:11]1[CH2:12][CH2:13][CH2:14][CH2:15][N:10]1[CH3:9])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F
Name
N-methyl-2-benzoylpyridine
Quantity
23.2 g
Type
reactant
Smiles
CN1C(C=CC=C1)C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
This aqueous mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a small amount of water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC(C1=CC=CC=C1)C1N(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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